molecular formula C15H16N4O5S B5109102 Methyl 3-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]-5-nitrobenzoate

Methyl 3-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]-5-nitrobenzoate

Cat. No.: B5109102
M. Wt: 364.4 g/mol
InChI Key: SUAIPJKWKYHPKE-UHFFFAOYSA-N
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Description

Methyl 3-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]-5-nitrobenzoate is a complex organic compound that features a thiadiazole ring, a nitrobenzoate moiety, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]-5-nitrobenzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted carbamoyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 3-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]-5-nitrobenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 3-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O5S/c1-15(2,3)13-17-18-14(25-13)16-11(20)8-5-9(12(21)24-4)7-10(6-8)19(22)23/h5-7H,1-4H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAIPJKWKYHPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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